1-Ethyl-4-isobutylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosbretabulin is synthesized from combretastatin A-4 through a phosphorylation reaction. The process involves the reaction of combretastatin A-4 with phosphoric acid to form fosbretabulin . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the phosphorylation process.
Industrial Production Methods
Industrial production of fosbretabulin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the stability of the compound and to prevent degradation during production .
Chemical Reactions Analysis
Types of Reactions
Fosbretabulin undergoes several types of chemical reactions, including:
Dephosphorylation: In vivo, fosbretabulin is dephosphorylated to its active metabolite, combretastatin A-4.
Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure and activity of the compound.
Substitution: Fosbretabulin can undergo substitution reactions where functional groups are replaced by other groups, potentially modifying its biological activity.
Common Reagents and Conditions
Dephosphorylation: Enzymatic dephosphorylation occurs in vivo, converting fosbretabulin to combretastatin A-4.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
Combretastatin A-4: The primary active metabolite formed from the dephosphorylation of fosbretabulin.
Oxidized and Reduced Derivatives: These products result from oxidation and reduction reactions, respectively.
Scientific Research Applications
Fosbretabulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Fosbretabulin exerts its effects by targeting and binding to tubulin dimers, preventing microtubule polymerization . This action results in mitotic arrest and apoptosis in endothelial cells, leading to the collapse of tumor blood vessels and disruption of blood flow to the tumor . The molecular targets involved include tubulin and the pathways associated with microtubule dynamics .
Comparison with Similar Compounds
Fosbretabulin is unique among microtubule-destabilizing agents due to its specific targeting of tumor vasculature and its ability to induce central necrosis in tumors . Similar compounds include:
Combretastatin A-4: The active metabolite of fosbretabulin with similar microtubule-destabilizing properties.
Colchicine: Another microtubule-destabilizing agent that binds to tubulin but has different clinical applications.
Vinblastine: A microtubule inhibitor used in cancer therapy with a different mechanism of action compared to fosbretabulin.
Fosbretabulin stands out due to its prodrug nature and its specific targeting of tumor vasculature, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
1-ethyl-4-(2-methylpropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHWAAZOTFVMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341920 | |
Record name | 1-Ethyl-4-isobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100319-40-2 | |
Record name | 1-Ethyl-4-isobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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